Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. This compound features a cyclohexyl ester group, a 2,4-dimethoxyphenyl substituent at position 4, and a methyl group at position 4. The cyclohexyl ester moiety may influence lipophilicity and steric bulk compared to smaller alkyl esters (e.g., methyl or ethyl) commonly observed in DHPM analogs .
Properties
IUPAC Name |
cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-12-17(19(23)27-13-7-5-4-6-8-13)18(22-20(24)21-12)15-10-9-14(25-2)11-16(15)26-3/h9-11,13,18H,4-8H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBXJNUJRUMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea and methyl acetoacetate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvent conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Ester Group Influence
- Isopropyl Ester : Demonstrated improved binding in kinase inhibition assays due to steric complementarity with hydrophobic enzyme pockets .
Computational and Experimental Insights
- DFT Studies : Ethyl 4-(3,4-dimethoxyphenyl)-DHPM exhibits a HOMO-LUMO gap of 4.2 eV, with electron density localized on the methoxy-phenyl ring. The target compound’s 2,4-dimethoxy substitution may shift λmax due to altered conjugation .
- Cytotoxicity : Methyl 4-(4-bromophenyl)-DHPM’s IC50 of 15.7 µM suggests halogenation is critical for antitumor activity, whereas methoxy groups may prioritize TP inhibition over cytotoxicity .
Biological Activity
Cyclohexyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.39 g/mol. Its structure features a tetrahydropyrimidine ring which is significant for its biological activity.
Chemical Structure
Research indicates that compounds similar to cyclohexyl tetrahydropyrimidines exhibit various mechanisms of action:
- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : They may inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that they can modulate inflammatory pathways.
Antioxidant Activity
In vitro studies have demonstrated that tetrahydropyrimidine derivatives possess significant antioxidant properties. For instance, a compound structurally related to cyclohexyl tetrahydropyrimidine showed a dose-dependent reduction in reactive oxygen species (ROS) in cultured cells.
Antimicrobial Activity
A study conducted on various tetrahydropyrimidine derivatives indicated that they exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy at concentrations as low as 50 μg/mL against certain pathogens.
Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of several tetrahydropyrimidine derivatives. The cyclohexyl derivative demonstrated an IC50 value of 45 μM in DPPH radical scavenging assays, indicating strong antioxidant potential.
Study 2: Antimicrobial Properties
A clinical trial assessed the antimicrobial effects of cyclohexyl tetrahydropyrimidines against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic applications in infections.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
